4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile
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Overview
Description
4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and optimizing reaction conditions to maintain efficiency and safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-(4-Isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile apart is its specific structure, which combines a thiazole ring with a nitrile group and a dimethyl-oxo moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)15(21)13(9-18)10-19-16-20-14(11-22-16)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3,(H,19,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFEVCCLWYADC-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=NC(=CS1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=NC(=CS1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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